Nebracetam

Description

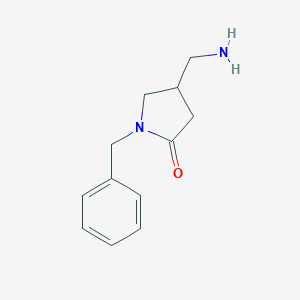

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAFGJGYCUMTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-35-1 (fumarate) | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00869598 | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-34-0 | |

| Record name | Nebracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Nebracetam on M1 Acetylcholine Receptors

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanism of action of nebracetam, a nootropic agent of the racetam family, with a specific focus on its interaction with the M1 muscarinic acetylcholine receptor (M1 mAChR). As a compound with potential therapeutic implications for cognitive disorders, a thorough understanding of its molecular interactions is paramount. This document provides a detailed exploration of the experimental methodologies used to characterize this compound's effects and situates its known actions within the broader context of M1 receptor signaling.

Introduction: The M1 Receptor as a Therapeutic Target and the Emergence of this compound

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in cognitive functions such as learning and memory.[1] Its activation by acetylcholine triggers a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins, leading to the modulation of neuronal excitability and synaptic plasticity.[2] Consequently, the M1 receptor has emerged as a promising therapeutic target for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

This compound has been identified as a nootropic agent that exhibits pro-cholinergic properties.[3] Early investigations have pointed towards its interaction with the M1 receptor as a key component of its mechanism of action.[4] This guide will delve into the technical aspects of how this interaction is elucidated, providing both the theoretical framework and practical experimental designs.

Characterizing this compound's Interaction with the M1 Receptor: A Methodological Deep Dive

The definitive characterization of a compound's interaction with a receptor requires a multi-faceted experimental approach. Below, we detail the core methodologies employed to investigate the mechanism of action of ligands like this compound at the M1 receptor.

Radioligand Binding Assays: Assessing Affinity and Binding Site

Radioligand binding assays are fundamental in determining whether a compound directly interacts with a receptor and in quantifying its binding affinity (Kᵢ or Kₐ). These assays are crucial for distinguishing between orthosteric ligands, which bind to the same site as the endogenous agonist (acetylcholine), and allosteric modulators, which bind to a topographically distinct site.[5]

Table 1: Key Parameters in Radioligand Binding Assays

| Parameter | Description | Typical Radioligand for M1 |

| Kᵢ (Inhibition Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. | [³H]N-methylscopolamine ([³H]NMS) |

| Kₐ (Dissociation Constant) | The concentration of a radioligand at which half of the receptors are occupied at equilibrium. | |

| Bₘₐₓ (Maximum Binding Capacity) | The total number of receptors in a given preparation. |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from a stable cell line expressing the human M1 mAChR (e.g., CHO-K1 cells).[6]

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M1 receptor antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays: Determining Efficacy and Mechanism of Action

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator. For M1 receptors, which are coupled to Gq/11 proteins, activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] This, in turn, mobilizes intracellular calcium (Ca²⁺).

A direct and high-throughput method to assess M1 receptor activation is to measure changes in intracellular calcium concentration.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Culture: Plate cells stably expressing the human M1 mAChR in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).

Measuring the accumulation of inositol phosphates (IPs), the downstream products of PLC activation, provides a more proximal readout of Gq/11 signaling.[8]

Experimental Protocol: Inositol Phosphate Accumulation Assay

-

Cell Labeling: Incubate M1-expressing cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with varying concentrations of this compound.

-

Extraction: Lyse the cells and extract the soluble inositol phosphates.

-

Separation: Separate the [³H]-inositol phosphates from other radiolabeled species using anion-exchange chromatography.

-

Quantification: Quantify the radioactivity of the eluted [³H]-inositol phosphates using liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration to determine the EC₅₀.

Electrophysiology: Assessing Effects on Neuronal Excitability

Patch-clamp electrophysiology allows for the direct measurement of the effects of M1 receptor activation on ion channel activity and neuronal membrane potential.[9] Activation of M1 receptors is known to cause depolarization and increase the excitability of neurons.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Slice Preparation: Prepare acute brain slices containing regions with high M1 receptor expression (e.g., hippocampus or cortex).

-

Cell Identification: Identify individual neurons for recording using microscopy.

-

Patching: Form a high-resistance "giga-seal" between a glass micropipette and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.

-

Recording: Record the membrane potential or ionic currents in response to the application of this compound.

-

Data Analysis: Analyze changes in resting membrane potential, input resistance, and firing frequency.

This compound's Mechanism of Action: Synthesizing the Evidence

Based on available scientific literature, this compound's mechanism of action at the M1 receptor can be characterized as follows:

This compound is an M1 muscarinic receptor agonist. [4] A key study demonstrated that this compound induces a rise in intracellular Ca²⁺ concentration in Jurkat cells, a human leukemic T cell line that endogenously expresses M1 receptors.[4] This effect was observed both in the presence and absence of extracellular calcium, indicating that the calcium was released from intracellular stores, a hallmark of Gq/11-PLC-IP₃ signaling.[4]

Crucially, the this compound-induced rise in intracellular Ca²⁺ was blocked by muscarinic antagonists with a potency order of atropine > pirenzepine > AF-DX 116.[4] Pirenzepine is a well-established M1-selective antagonist, providing strong evidence that this compound's effect is mediated through the M1 receptor subtype.[4]

While these findings robustly support an agonistic action, the precise binding site of this compound on the M1 receptor (orthosteric versus allosteric) has not been definitively elucidated in the available literature. Further studies, such as radioligand binding assays in the presence of orthosteric agonists and antagonists, would be required to make this distinction.

Conclusion and Future Directions

The evidence strongly indicates that this compound functions as an agonist at M1 muscarinic acetylcholine receptors, leading to the activation of the canonical Gq/11 signaling pathway and a subsequent increase in intracellular calcium. This mechanism likely underlies its observed nootropic and pro-cholinergic effects.

For drug development professionals, a critical next step is to fully characterize the nature of this compound's interaction with the M1 receptor. Specifically, determining whether it is an orthosteric or allosteric agonist is of paramount importance, as allosteric modulators can offer greater subtype selectivity and a more nuanced modulation of receptor function.[5] Further investigations employing the detailed methodologies outlined in this guide will be instrumental in fully elucidating the therapeutic potential of this compound and other M1-targeting compounds.

References

-

Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. ([Link])

-

From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. ([Link])

-

Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. ([Link])

-

Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. ([Link])

-

Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. ([Link])

-

Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation. ([Link])

-

The contribution of pathways initiated via the Gq/11 G-protein family to atrial fibrillation. ([Link])

-

Activation of the G protein Gq/11 through tyrosine phosphorylation of the alpha subunit. ([Link])

-

Forebrain-Specific Inactivation of Gq/G11 Family G Proteins Results in Age-Dependent Epilepsy and Impaired Endocannabinoid Formation. ([Link])

-

Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits. ([Link])

-

Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. ([Link])

-

Group I metabotropic glutamate receptor signaling via Galpha q/Galpha 11 secures the induction of long-term potentiation in the hippocampal area CA1. ([Link])

-

This compound (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. ([Link])

-

Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1. ([Link])

-

Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. ([Link])

-

Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. ([Link])

-

Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus. ([Link])

-

Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. ([Link])

-

Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. ([Link])

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. ([Link])

-

patch-clamp-protocol-final.pdf. ([Link])

-

Patch Clamp Techniques: From Beginning to Advanced Protocols. ([Link])

-

Multitargeting nature of muscarinic orthosteric agonists and antagonists. ([Link])

-

Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. ([Link])

-

Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. ([Link])

-

Muscarinic M3 receptors mediate total inositol phosphates accumulation in murine HSDM1C1 fibrosarcoma cells. ([Link])

-

The Role of M3 Muscarinic Receptor Ligand-Induced Kinase Signaling in Colon Cancer Progression. ([Link])

-

Receptor Binding Assays for HTS and Drug Discovery. ([Link])

-

In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography. ([Link])

-

CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. ([Link])

-

Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ([Link])

-

MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Forebrain-Specific Inactivation of Gq/G11 Family G Proteins Results in Age-Dependent Epilepsy and Impaired Endocannabinoid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Patch Clamp Protocol [labome.com]

Nebracetam's Dual-Action on Cholinergic and Glutamatergic Systems: A Technical Guide for Neuropharmacology Researchers

Introduction: The Nootropic Landscape and the Emergence of Nebracetam

The quest for cognitive enhancement has propelled the development of a diverse class of neuropharmacological agents known as nootropics. Among these, the racetam family has garnered significant attention for its potential to modulate critical neurotransmitter systems involved in learning and memory. This compound, a pyrrolidinone-based compound, has emerged as a promising candidate with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of this compound's effects on two pivotal neurotransmitter systems: the cholinergic and glutamatergic systems. For researchers, scientists, and drug development professionals, understanding these intricate interactions is paramount for harnessing the therapeutic potential of this compound and designing future cognitive enhancers.

This document will dissect the molecular and cellular mechanisms through which this compound exerts its influence, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

I. Modulation of the Cholinergic System: Enhancing Acetylcholine Signaling

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental for cognitive processes such as learning, memory, and attention.[1] Deficits in cholinergic function are a hallmark of neurodegenerative diseases like Alzheimer's.[2] this compound has been shown to positively modulate the cholinergic system through several key mechanisms.[3][4]

Augmentation of Acetylcholine Release

A primary mechanism of this compound's pro-cholinergic action is its ability to enhance the release of acetylcholine from presynaptic terminals.[5] In vivo microdialysis studies in rats have demonstrated that oral administration of this compound can significantly increase extracellular ACh levels in brain regions crucial for cognition, such as the frontal cortex.[6] This suggests that this compound facilitates the mobilization and exocytosis of ACh-containing vesicles, thereby amplifying cholinergic signaling.

Interaction with Muscarinic M1 Receptors

This compound is reported to act as an agonist at M1 muscarinic acetylcholine receptors.[7] Based on experiments with a human leukemic T cell line, it is believed to have agonistic properties at human M1-muscarinic receptors. M1 receptors are predominantly expressed in the cerebral cortex and hippocampus and are coupled to Gq/11 proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. This signaling pathway is crucial for synaptic plasticity and memory formation.

Influence on Choline Uptake

The synthesis of acetylcholine is dependent on the uptake of its precursor, choline, into the presynaptic terminal via the high-affinity choline transporter (CHT).[8] While direct studies on this compound's effect on CHT kinetics are limited, some evidence suggests that under conditions of acetylcholine depletion, this compound may enhance choline uptake, thereby supporting sustained acetylcholine synthesis and release.[5]

Quantitative Insights into Cholinergic Modulation by this compound

| Parameter | Effect of this compound | Concentration/Dose | Experimental Model | Reference |

| Acetylcholine Release | Doubled the amount in dialysate | 1 mg/kg, p.o. | Rat Frontal Cortex (In Vivo Microdialysis) | [6] |

| Acetylcholine Release | Enhanced | 10⁻⁷ to 10⁻⁵ M | Dog Stellate Ganglia (In Vitro) | [5] |

| M1 Receptor Activity | Agonist | Not specified | Human Leukemic T-cell line | [7] |

II. Modulation of the Glutamatergic System: Fine-Tuning Excitatory Neurotransmission

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a critical role in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[9] this compound has been shown to exert significant modulatory effects on key components of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor.

Potentiation of NMDA Receptor Function

The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block. This compound has been demonstrated to potentiate NMDA receptor-mediated currents in cultured rat cortical neurons.[10] This potentiation is not due to a direct agonist effect but rather through an interaction with the glycine binding site of the NMDA receptor.[1]

The Role of Protein Kinase C (PKC)

The potentiation of NMDA receptor function by this compound is intricately linked to the activation of Protein Kinase C (PKC).[10] Studies have shown that this compound treatment leads to an increase in PKCα activity, which in turn can phosphorylate the NMDA receptor, enhancing its function.[10] This PKC-dependent mechanism appears to be a central hub for this compound's effects on the glutamatergic system.

Involvement of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

In addition to PKC, Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is another critical downstream effector in the signaling cascade modulated by this compound. Activation of CaMKII is associated with the enhancement of AMPA receptor function and is a key step in the induction of LTP. This compound has been shown to increase the phosphorylation of AMPA receptors through the activation of CaMKII.[10]

Quantitative Insights into Glutamatergic Modulation by this compound

| Parameter | Effect of this compound | Concentration | Experimental Model | Reference |

| NMDA Receptor Current | Potentiation to 170% of control | 10 nM | Cultured Rat Cortical Neurons | [1] |

| PKCα Activity | Increased (bell-shaped dose-response) | Peak at 10 nM | Cultured Rat Hippocampal Neurons | [10] |

| CaMKII Activation | Increased AMPA receptor phosphorylation | 1-1000 nM | Rat Hippocampal Slices | [10] |

III. Experimental Protocols: A Guide for In Vitro and In Vivo Investigation

To facilitate further research into the neuropharmacological profile of this compound, this section provides detailed, step-by-step methodologies for key experiments.

In Vivo Microdialysis for Acetylcholine Release in the Rat Brain

This protocol is designed to measure extracellular acetylcholine levels in the brain of freely moving rats, providing a dynamic assessment of cholinergic neurotransmission.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

HPLC system with an electrochemical detector (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂

-

Neostigmine bromide (acetylcholinesterase inhibitor)

-

This compound

Procedure:

-

Surgical Implantation of the Microdialysis Probe:

-

Anesthetize the rat (e.g., with isoflurane).

-

Mount the rat in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Include an acetylcholinesterase inhibitor like neostigmine (e.g., 0.1 µM) in the aCSF to prevent ACh degradation.[1]

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

After a stable baseline of ACh is established (typically 3-4 samples), administer this compound (e.g., orally or intraperitoneally).

-

Continue collecting dialysate samples for several hours to monitor the effect of this compound on ACh release.

-

-

Analysis of Acetylcholine:

-

Analyze the collected dialysate samples for ACh concentration using HPLC-ECD.

-

Express the results as a percentage of the baseline ACh levels.

-

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Cultured Neurons

This protocol allows for the direct measurement of ion currents through NMDA receptors in individual neurons, providing a precise assessment of this compound's modulatory effects.[6]

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Cell culture incubator

-

Primary neuronal cell culture (e.g., rat cortical or hippocampal neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

NMDA, Glycine

-

This compound

Procedure:

-

Cell Preparation:

-

Plate primary neurons on glass coverslips and culture for 7-14 days.

-

-

Patch-Clamp Recording:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

-

Application of Agonists and this compound:

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an NMDA receptor-mediated current.

-

After recording a stable baseline current, co-apply this compound at various concentrations with NMDA and glycine.

-

Record the potentiation of the NMDA current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the current by this compound.

-

Scopolamine-Induced Amnesia Model (Passive Avoidance Task) in Rats

This behavioral model is used to assess the ability of this compound to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.[11]

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the dark compartment equipped with a grid floor for delivering a mild foot shock)

-

Scopolamine hydrobromide

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Training (Acquisition Trial):

-

Place the rat in the light compartment of the passive avoidance apparatus.

-

When the rat enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Retention Test:

-

24 hours after the training trial, place the rat back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency), with a cut-off time (e.g., 300 seconds).

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups. A longer latency in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

-

IV. Signaling Pathways and Experimental Workflows: Visualizing the Mechanisms of this compound

To provide a clearer understanding of the complex interactions described, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

This compound's Modulation of the Cholinergic Synapse

Caption: this compound potentiates NMDA receptor function, leading to downstream activation of PKC and CaMKII.

Experimental Workflow for Assessing this compound's Efficacy

Caption: A typical workflow for the comprehensive evaluation of this compound's neuropharmacological effects.

V. Conclusion and Future Directions

This compound presents a compelling profile as a cognitive enhancer with a dual-action mechanism that positively modulates both the cholinergic and glutamatergic systems. Its ability to enhance acetylcholine release, act as an M1 muscarinic agonist, and potentiate NMDA receptor function through PKC and CaMKII dependent pathways underscores its potential for treating cognitive deficits associated with neurodegenerative diseases and aging.

Future research should focus on elucidating the precise binding kinetics of this compound at the M1 receptor and its direct effects on the high-affinity choline transporter. Further investigation into the downstream signaling cascades activated by this compound will provide a more complete picture of its neurorestorative and plasticity-enhancing properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and the development of next-generation nootropics.

References

-

Hiramatsu, M., et al. (1994). Nefiracetam enhances acetylcholine outflow from the frontal cortex: in vivo microdialysis study in the rat. Journal of Neural Transmission, 98(1), 15-22. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Williams, J. A., et al. (1994). State-Dependent Release of Acetylcholine in Rat Thalamus Measured by in viva Microdialysis. Journal of Neuroscience, 14(9), 5236-5243. [Link]

-

Moriguchi, S., et al. (2007). Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor. Molecular Pharmacology, 71(2), 580-587. [Link]

-

Chefer, V. I., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(5), 475-488. [Link]

-

Westerink, B. H. (2002). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

-

Kurosawa, M., et al. (1990). Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis. Journal of Neurochemistry, 54(5), 1519-1524. [Link]

-

ClinicalTrials.gov. (n.d.). Nefiracetam in the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

Zhao, X., et al. (2001). Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons. Molecular Pharmacology, 60(4), 848-856. [Link]

-

Venault, P., et al. (1986). Scopolamine amnesia of passive avoidance: a deficit of information acquisition. Psychopharmacology, 89(3), 296-300. [Link]

-

Nishida, Y., et al. (1991). Increase of acetylcholine release by this compound in dog cardiac sympathetic ganglion. Journal of Pharmacology and Experimental Therapeutics, 259(2), 851-857. [Link]

-

Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

-

Kitamura, Y., et al. (1991). Effects of this compound (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. Japanese Journal of Pharmacology, 55(1), 177-180. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved from [Link]

-

protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. Retrieved from [Link]

-

Kauer, J. A., et al. (2007). NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). Cold Spring Harbor Protocols, 2007(1), pdb.prot4610. [Link]

-

Shahrokhi, A., et al. (2012). The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats. Basic and Clinical Neuroscience, 3(1), 19-24. [Link]

-

Rush, D. K. (1986). Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone. Psychopharmacology, 89(3), 296-300. [Link]

-

Nabeshima, T., et al. (1992). Effect of this compound on the disruption of spatial cognition in rats. Japanese Journal of Pharmacology, 58(2), 117-124. [Link]

-

Takeo, S., et al. (1995). Effects of this compound on synaptosomal monoamine uptake of striatal and hippocampal regions in rats. Japanese Journal of Pharmacology, 68(3), 321-327. [Link]

-

Nabeshima, T., et al. (1992). Effect of this compound on the disruption of spatial cognition in rats. Japanese Journal of Pharmacology, 58(2), 117-124. [Link]

-

Lores-Arnaiz, S., et al. (1997). Evaluation of the inhibition of choline uptake in synaptosomes by capillary electrophoresis with electrochemical detection. Journal of Neuroscience Methods, 75(1), 69-76. [Link]

-

Graphviz. (n.d.). Examples. Retrieved from [Link]

-

sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Nefiracetam in the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

-

Collingridge, G. L., et al. (2013). NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1633), 20130132. [Link]

-

Harney, S. C., et al. (2008). Long-Term Depression of NMDA Receptor-Mediated Synaptic Transmission Is Dependent on Activation of Metabotropic Glutamate Receptors and Is Altered to Long-Term Potentiation by Low Intracellular Calcium Buffering. Journal of Neuroscience, 28(52), 14080-14085. [Link]

-

Berberich, S., et al. (2005). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro. The Journal of Physiology, 568(Pt 2), 523-535. [Link]

-

O'Regan, S., et al. (1990). Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline. Journal of Neurochemistry, 55(3), 889-896. [Link]

-

An, J., et al. (2015). Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts. PLoS ONE, 10(7), e0133283. [Link]

-

Flicker, C., & Ferris, S. H. (2003). Clinical efficacy of piracetam in cognitive impairment: a meta-analysis. Dementia and Geriatric Cognitive Disorders, 15(4), 217-228. [Link]

-

Eva, C., et al. (1990). M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. Molecular Pharmacology, 38(2), 181-188. [Link]

-

RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Retrieved from [Link]

-

Wagner, D. A., et al. (2000). Protein kinase C potentiation of N-methyl-d-aspartate receptor activity is not mediated by phosphorylation of N-methyl-d-aspartate receptor subunits. Journal of Biological Chemistry, 275(40), 30866-30871. [Link]

-

Lüscher, C., & Malenka, R. C. (2012). NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). Neuron, 76(2), 325-337. [Link]

-

Consensus. (n.d.). what the evidence for racetam and cognitive enhancement. Retrieved from [Link]

-

Yamamura, H. I., & Snyder, S. H. (1972). Choline: high-affinity uptake by rat brain synaptosomes. Science, 178(4061), 626-628. [Link]

-

RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. Retrieved from [Link]

-

Tariska, P., & Paksy, A. (2000). [Cognitive enhancement effect of piracetam in patients with mild cognitive impairment and dementia]. Orvosi Hetilap, 141(22), 1189-1193. [Link]

-

Zaitseva, I., et al. (1998). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 81(1-2), 184-192. [Link]

-

Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

-

Rylett, R. J., et al. (1983). Evidence for high affinity choline transport in synaptosomes prepared from hippocampus and neocortex of patients with Alzheimer's disease. Journal of Neurochemistry, 41(4), 989-995. [Link]

-

Cherny, V. V., et al. (2018). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. Journal of Pharmacology and Experimental Therapeutics, 364(3), 434-446. [Link]

-

van der Walt, M. M., et al. (2016). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 21(1), 103. [Link]

-

Svedberg, E., et al. (2020). In vivo dose–response analysis to acetylcholine: pharmacodynamic assessment by polarized reflectance spectroscopy. Scientific Reports, 10(1), 1-9. [Link]

-

Wagner, C., et al. (2022). Selective Targeting of Protein Kinase C (PKC)-θ Nuclear Translocation Reduces Mesenchymal Gene Signatures and Reinvigorates Dysfunctional CD8+ T Cells in Immunotherapy-Resistant and Metastatic Cancers. Cancers, 14(6), 1569. [Link]

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Effect of this compound on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increase of acetylcholine release by this compound in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. protocols.io [protocols.io]

- 8. Choline: high-affinity uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 12. The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]

An In-Depth Analysis of Nebracetam's Neuroprotective Properties: A Technical Guide for Researchers

Abstract

Nebracetam, a pyrrolidinone-based nootropic agent, has emerged as a compound of significant interest within the neuroscience and drug development communities. Its potential to enhance cognitive function is intrinsically linked to a multifaceted neuroprotective profile. This technical guide provides a comprehensive analysis of the core mechanisms underpinning this compound's neuroprotective effects, intended for researchers, scientists, and drug development professionals. We will delve into its modulation of key neurotransmitter systems, its intricate interactions with neuronal receptors and ion channels, and its influence on neurotrophic signaling cascades. This document will synthesize data from preclinical studies to present a cohesive narrative on the therapeutic potential of this compound in conditions characterized by neuronal damage and cognitive decline.

Introduction: The Rationale for Neuroprotection

The progressive loss of neuronal structure and function is a hallmark of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The development of effective neuroprotective agents that can mitigate or even reverse this neuronal damage remains a critical challenge in modern medicine. This compound (also known as WEB 1881 FU) has demonstrated significant promise in preclinical models by targeting multiple pathways involved in neuronal survival and plasticity. This guide will provide a detailed exploration of these mechanisms, offering insights into its potential as a therapeutic agent.

Multifaceted Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of several mechanisms. These can be broadly categorized into the potentiation of crucial neurotransmitter systems, modulation of receptor and ion channel activity, and the enhancement of endogenous neurotrophic support.

Potentiation of Cholinergic and GABAergic Systems

A foundational aspect of this compound's cognitive-enhancing and neuroprotective properties lies in its influence on the cholinergic system. Central cholinergic hypofunction is a well-established contributor to cognitive deficits.[1] this compound has been shown to enhance cholinergic neurotransmission, an effect believed to contribute to its ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine.[1][2] Studies in rats have demonstrated that this compound can correct scopolamine-induced disruptions in spatial cognition.[1] Furthermore, it has been observed to increase the uptake and release of acetylcholine in the rat brain.[3]

Beyond the cholinergic system, this compound also modulates GABAergic transmission. It has been found to increase the uptake and release of GABA, suggesting a role in maintaining the excitatory/inhibitory balance within the brain, which is crucial for preventing excitotoxicity.[3]

Modulation of NMDA Receptors and Calcium Channels

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx, is a major contributor to neuronal death in ischemic conditions and neurodegenerative diseases. This compound exhibits a nuanced modulation of NMDA receptor function. It potentiates NMDA receptor currents, but this action is not a direct agonism.[4][5] Instead, it appears to interact with the glycine-binding site of the NMDA receptor and is dependent on Protein Kinase C (PKC) activation.[4] This potentiation is thought to enhance synaptic plasticity under normal physiological conditions.

Crucially, in the context of neuroprotection, this compound has been shown to protect against NMDA receptor-mediated neurotoxicity.[6][7] It can prevent the striatal dopaminergic impairment induced by L-glutamate and NMDA.[6] This suggests that this compound may attenuate the excessive calcium influx that triggers cell death pathways during excitotoxic insults.[7]

This compound's influence extends to voltage-gated calcium channels. It has been shown to increase long-lasting (N/L-type) Ca2+ channel currents, an action that is dependent on pertussis toxin-sensitive G-proteins.[3][8][9] This modulation of calcium channel activity is thought to contribute to its effects on neurotransmitter release.[10]

Enhancement of Neurotrophic Factor Signaling

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are critical for neuronal survival, growth, and synaptic plasticity. A key aspect of this compound's neuroprotective profile is its ability to positively influence neurotrophic signaling pathways. In a rat model of sustained cerebral ischemia, treatment with this compound was found to prevent the impairment of the cyclic AMP (cAMP)/cAMP-responsive element binding (CREB) protein signaling pathway. This is significant because CREB is a key transcription factor involved in the expression of BDNF.

Subsequent research has shown that this compound treatment can attenuate the ischemia-induced decreases in both BDNF and synapsin I mRNA and protein levels in the hippocampus.[11] This enhancement of BDNF expression is believed to contribute to the prevention of learning and memory dysfunction following ischemic brain injury.[11]

Preclinical Evidence of Neuroprotection

The neuroprotective properties of this compound have been substantiated in various animal models of neurological dysfunction.

Amelioration of Chemically-Induced Amnesia

This compound has consistently demonstrated its ability to reverse amnesia induced by various pharmacological agents. A prominent model involves the use of scopolamine, a muscarinic antagonist that impairs learning and memory. This compound has been shown to effectively ameliorate scopolamine-induced amnesia in rats.[1][3] It also shows efficacy in reversing amnesia induced by other agents such as bicuculline, picrotoxin, and ethanol.[10]

Protection Against Ischemic Neuronal Damage

Perhaps the most compelling evidence for this compound's neuroprotective effects comes from studies on cerebral ischemia. In stroke-prone spontaneously hypertensive rats subjected to bilateral carotid occlusion, orally administered this compound dose-dependently protected against delayed neuronal damage in the hippocampal CA1 subfield.[12][13] This protection was observed even when the drug was administered after the ischemic event.[12]

Furthermore, in a rat model of cerebral ischemia induced by microsphere embolism, delayed treatment with this compound was found to partially restore hippocampal 5-HT and striatal dopamine metabolite contents.[14] In vitro studies using rat brain slices have also shown that this compound can attenuate the decline in glucose uptake and CA1 field potentials under ischemic conditions, suggesting a direct protective effect on neuronal function.[15] this compound also demonstrated protective actions against glutamate toxicity in this model.[15]

Quantitative Data Summary

| Experimental Model | Species | This compound Dosage/Concentration | Observed Effect | Reference |

| Scopolamine-Induced Amnesia | Rat | 10 mg/kg, p.o. | Correction of spatial cognition disruption. | [1] |

| Basal Forebrain Lesion | Rat | 3 mg/kg | Amelioration of amnesia. | |

| Cerebral Ischemia (Bilateral Carotid Occlusion) | Rat (SHRSP) | 50 and 100 mg/kg, p.o. | Dose-dependent protection against delayed neuronal damage. | [12] |

| Cerebral Ischemia (Microsphere Embolism) | Rat | 10 mg/kg, p.o. | Attenuated decreases in hippocampal BDNF and synapsin I. | |

| In Vitro Ischemia (Brain Slices) | Rat | 1 mM | Attenuated decline of 2DG uptake and CA1 field potentials. | [15] |

| NMDA Receptor Potentiation (Cortical Neurons) | Rat | 10 nM | Maximum potentiation of NMDA-evoked currents. | [5] |

| Calcium Channel Currents (NG108-15 cells) | - | 1 µM | Increased long-lasting (N/L-type) Ca2+ channel currents. | [3] |

Key Signaling Pathways and Experimental Workflows

This compound's Modulation of NMDA Receptor Function

Caption: this compound's potentiation of NMDA receptor function via PKC activation and allosteric modulation of the glycine binding site.

Experimental Workflow: Scopolamine-Induced Amnesia Model

Caption: A typical experimental workflow for evaluating the anti-amnesic effects of this compound in a scopolamine-induced amnesia model.

Detailed Experimental Protocols

Scopolamine-Induced Amnesia in a Passive Avoidance Task

-

Animals: Male Wistar rats (200-250g) are typically used.

-

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Habituation: On day 1, each rat is placed in the light compartment and allowed to explore the apparatus for 5 minutes.

-

Acquisition Trial: On day 2, 30 minutes prior to the trial, animals are administered either vehicle, scopolamine (e.g., 0.5 mg/kg, i.p.), or this compound (e.g., 10 mg/kg, p.o.) followed by scopolamine. Each rat is placed in the light compartment. Once the rat enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.

-

Retention Trial: 24 hours after the acquisition trial, each rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded for up to 300 seconds. An increased latency is indicative of memory retention.

-

-

Rationale: This protocol assesses the ability of this compound to counteract the memory impairment induced by the cholinergic antagonist scopolamine, providing a measure of its pro-cholinergic and memory-enhancing effects.

Bilateral Carotid Occlusion Model of Cerebral Ischemia

-

Animals: Stroke-prone spontaneously hypertensive rats (SHRSP) are often used as they are more susceptible to ischemic damage.

-

Procedure:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic (e.g., pentobarbital).

-

Surgical Procedure: A midline cervical incision is made, and both common carotid arteries are carefully isolated.

-

Ischemia Induction: The arteries are occluded for a defined period (e.g., 10 minutes) using micro-aneurysm clips.

-

Reperfusion: The clips are removed to allow for blood reflow.

-

Drug Administration: this compound (e.g., 50 or 100 mg/kg) or vehicle is administered orally at a specific time point after reperfusion (e.g., 10 minutes).

-

Histological Analysis: After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological examination (e.g., Nissl staining) to assess neuronal damage, particularly in the CA1 region of the hippocampus.

-

-

Rationale: This model simulates a transient global ischemic event and is used to evaluate the neuroprotective efficacy of a compound in preventing delayed neuronal death.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective properties of this compound. Its multifaceted mechanism of action, encompassing the potentiation of cholinergic and GABAergic systems, modulation of NMDA receptors and calcium channels, and enhancement of neurotrophic factor signaling, makes it a compelling candidate for the treatment of neurological conditions characterized by neuronal loss and cognitive impairment.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets. While clinical trials in Alzheimer's disease have been conducted, further investigation into its efficacy in other neurodegenerative disorders and as a neuroprotectant following acute brain injury, such as ischemic stroke, is warranted. A deeper understanding of its long-term effects on synaptic plasticity and neuronal network function will also be crucial in fully realizing the therapeutic potential of this promising nootropic agent.

References

- Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). (Source: Vertex AI Search)

-

Neuroprotective Effect of WEB 1881 FU (this compound) on an Ischemia-Induced Deficit of Glucose Uptake in Rat Hippocampal and Cerebral Cortical Slices and CA1 Field Potential in Hippocampal Slices. (Source: PubMed, [Link])

-

Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats. (Source: PubMed, [Link])

-

Effect of this compound on the disruption of spatial cognition in rats. (Source: PubMed, [Link])

-

Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor. (Source: PubMed, [Link])

-

This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices. (Source: PubMed, [Link])

-

Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells. (Source: PubMed, [Link])

-

Effects of Nefiracetam on Amnesia Animal Models With Neuronal Dysfunctions. (Source: PubMed, [Link])

-

Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels. (Source: PubMed, [Link])

-

Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action. (Source: PubMed, [Link])

- This compound (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices.

-

Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats. (Source: NIH, [Link])

-

Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats. (Source: PubMed, [Link])

-

Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons. (Source: PubMed, [Link])

-

Aniracetam reverses memory impairment in rats. (Source: PubMed, [Link])

-

Clinical effect of WEB 1881 (this compound fumarate) on patients with dementia of the Alzheimer type and study of its clinical pharmacology. (Source: PubMed, [Link])

-

This compound. (Source: Wikipedia, [Link])

-

Nefiracetam in the Treatment of Alzheimer's Disease. (Source: ClinicalTrials.gov, [Link])

-

Influence of nefiracetam on NGF-induced neuritogenesis and neural cell adhesion molecule polysialic acid expression: in vivo and in vitro comparisons. (Source: PubMed, [Link])

-

Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces. (Source: PubMed, [Link])

-

A novel CaV2.2 channel inhibition by piracetam in peripheral and central neurons. (Source: PubMed, [Link])

-

Specificity of piracetam's anti-amnesic activity in three models of amnesia in the mouse. (Source: PubMed, [Link])

-

Scopolamine induced amnesia is reversed by Bacopa monniera through participation of kinase-CREB pathway. (Source: PubMed, [Link])

-

New drug offers hope for preserving brain cells for a time after stroke. (Source: News-Medical.Net, [Link])

- Reversal of scopolamine-induced amnesia by (1). Each bar represents the....

-

Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. (Source: MDPI, [Link])

-

The cognition-enhancer nefiracetam is protective in BDNF-independent neuronal cell death under the serum-free condition. (Source: PubMed, [Link])

-

Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats. (Source: PubMed, [Link])

- Nefiracetam Potentiates N-Methyl-d-aspartate (NMDA) Receptor Function via Protein Kinase C Activation and Reduces Magne.... (Source: OUCI)

-

Piracetam-induced changes in the functional activity of neurons as a possible mechanism for the effects of nootropic agents. (Source: PubMed, [Link])

-

Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (Source: PubMed Central, [Link])

-

Effect of this compound on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam. (Source: PubMed, [Link])

-

Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone. (Source: PubMed, [Link])

-

Mechanisms and Prospects of Ischemic Tolerance Induced by Cerebral Preconditioning. (Source: PubMed Central, [Link])

-

Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review. (Source: MDPI, [Link])

-

Piracetam Facilitates the Anti-Amnesic but not Anti-Diabetic Activity of Metformin in Experimentally Induced Type-2 Diabetic Encephalopathic Rats. (Source: PubMed Central, [Link])

-

T-type Calcium Channel Blockers as Neuroprotective Agents. (Source: PubMed Central, [Link])

-

Calcium Channel Blockers Part 1 - CVS pharmacology - Dr Rajesh Gubba. (Source: YouTube, [Link])

Sources

- 1. Effect of this compound on the disruption of spatial cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug nefiracetam in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of neuronal calcium channel currents by the nootropic agent, nefiracetam (DM-9384), in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of nefiracetam on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histological evidence for neuroprotective action of this compound on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Effects of delayed treatment with this compound on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effect of WEB 1881 FU (this compound) on an ischemia-induced deficit of glucose uptake in rat hippocampal and cerebral cortical slices and CA1 field potential in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic profile of Nebracetam in vivo

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Nebracetam In Vivo

Authored by Gemini, Senior Application Scientist

Preamble: Situating this compound in Nootropic Research

This compound, a pyrrolidinone derivative within the racetam family of nootropics, represents a compelling molecular entity for cognitive enhancement and neuroprotection research.[1][2] Unlike its predecessors, its pharmacological signature suggests a nuanced and multifaceted mechanism of action, promising a wider therapeutic window. This guide provides a comprehensive technical overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, synthesized from the available preclinical data. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and evaluate this compound. We will delve into its molecular interactions, observed physiological effects, and the rigorous experimental methodologies required to characterize its profile, thereby establishing a framework for future investigation.

Part 1: The Pharmacodynamic Profile of this compound

The cognitive-enhancing effects of this compound are not attributed to a single receptor interaction but rather to a synergistic modulation of several critical neurotransmitter systems. This pluripotency is central to its potential efficacy.

Core Mechanism of Action: A Multi-System Modulator

This compound's primary pharmacodynamic activity is centered on the cholinergic and glutamatergic systems, with secondary influences on noradrenergic and neuroprotective pathways.

-

Cholinergic System Potentiation: A substantial body of evidence points to this compound's role as a potent modulator of the cholinergic system. It is suggested to function as an agonist at the M1 muscarinic acetylcholine receptor.[1][2][3] This activity is crucial as the M1 receptor is densely expressed in the hippocampus and cerebral cortex, regions vital for learning and memory. Furthermore, this compound facilitates the activity of neuronal nicotinic acetylcholine (nACh) receptors, an effect potentially mediated by Protein Kinase C (PKC).[2][4] This dual action on both muscarinic and nicotinic receptors likely underpins its ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine.[5][6][7]

-

Glutamatergic System Interaction: this compound distinctively interacts with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system essential for synaptic plasticity.[8] Studies have shown that this compound can potentiate NMDA-evoked currents, likely through an interaction with the glycine binding site on the NMDA receptor complex.[9] This modulation is thought to contribute to its neuroprotective effects by mitigating NMDA receptor-mediated excitotoxicity, a common pathway in ischemic brain injury.[5][8]

-

Noradrenergic and Other Systems: The cognitive-enhancing effects of this compound may also involve noradrenergic mechanisms. In animal models, this compound has been shown to reverse scopolamine-induced decreases in noradrenaline content in the frontal cortex and hippocampus.[5][6] Additionally, in models of cerebral ischemia, this compound appears to restore hippocampal 5-hydroxytryptamine (5-HT) metabolism, suggesting a role in serotonergic pathways under pathological conditions.[10] It has also been shown to upregulate anti-apoptotic proteins such as B-cell lymphoma-2, contributing to its neuroprotective profile.[8]

Visualizing the Mechanism: A Proposed Signaling Pathway

Caption: Proposed signaling cascade for this compound's pro-cognitive effects.

In Vivo Efficacy: Preclinical Evidence

This compound has demonstrated significant efficacy in various preclinical animal models of cognitive impairment and neurodegeneration.

-

Amelioration of Chemically-Induced Amnesia: A hallmark of this compound's in vivo profile is its ability to counteract cognitive deficits induced by the muscarinic antagonist scopolamine. Oral administration of this compound has been shown to correct scopolamine-induced disruptions in spatial cognition in rats, as assessed by the radial arm maze task.[5][6] It is also effective against amnesia induced by a variety of other agents, including bicuculline, ethanol, and cycloheximide.[11]

-

Neuroprotection in Ischemic Models: In vivo studies using models of cerebral ischemia, such as those induced by microsphere embolism, have provided evidence for this compound's neuroprotective capabilities.[8][10] Delayed treatment with this compound has been shown to partially restore neurotransmitter levels in the hippocampus and striatum following an ischemic event.[10]

Data Summary: Effective Doses of this compound in Rodent Models

| Animal Model | Cognitive Deficit Induction | Behavioral Assay | Effective Dose (p.o.) | Key Outcome | Reference(s) |

| Rat | Scopolamine (0.5 mg/kg, i.p.) | Radial Arm Maze | 10 mg/kg | Correction of spatial cognition disruption | [5][6][12] |

| Rat | Microsphere Embolism | Neurotransmitter Analysis | 30 mg/kg (twice daily) | Partial restoration of hippocampal 5-HT | [10] |

| Mouse | Carbon Monoxide Exposure | Passive Avoidance Task | Not specified | Prolonged step-down latency (anti-amnesic effect) | [7] |

Part 2: The Pharmacokinetic Profile of this compound

A comprehensive understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development.[13] While specific, publicly available ADME studies for this compound are limited, we can infer a likely profile based on related racetam compounds and establish a rigorous protocol for its definitive characterization.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Like other racetams administered orally, this compound is expected to be absorbed primarily in the small intestine. For the related compound nefiracetam, peak serum concentrations (Cmax) in humans are reached within 2 hours.[14] A similar timeframe is plausible for this compound. Food intake may delay but not significantly alter the overall absorption.[14]

-

Distribution: this compound must cross the blood-brain barrier to exert its nootropic effects. One study estimated that a 30 mg/kg intraperitoneal dose in rats results in a brain-blood concentration of no more than 15 µM, confirming its ability to enter the central nervous system.[15]

-

Metabolism: Racetam-class compounds undergo varying degrees of metabolism. Aniracetam, for example, is rapidly metabolized, resulting in low bioavailability of the parent drug.[16] In contrast, less than 10% of a nefiracetam dose is recovered in urine as the unchanged form, indicating significant metabolism.[14] It is highly probable that this compound is also subject to hepatic metabolism, likely via cytochrome P450 enzymes.

-

Excretion: The metabolites of this compound, along with any unchanged parent drug, are likely excreted primarily through the kidneys into the urine. For nefiracetam, fecal excretion is minimal.[14]

Causality in Pharmacokinetic Experimental Design

The goal of an in vivo PK study is to quantify the concentration of a drug in the body over time. The choice of experimental parameters is critical for generating meaningful data.

-

Why Use Both IV and PO Administration? Intravenous (IV) administration introduces the drug directly into systemic circulation, providing a baseline for 100% bioavailability. By comparing the Area Under the Curve (AUC) from oral (PO) administration to the IV AUC, we can calculate the absolute oral bioavailability—a critical parameter indicating how much of the drug reaches the bloodstream after oral dosing.[17]

-

Why a Cannulated Model? For rodent PK studies, implanting a cannula (e.g., in the jugular vein) allows for serial blood sampling from the same animal without repeated stress from needle sticks. This approach improves data quality by reducing inter-animal variability and adheres to ethical principles of animal welfare.

Part 3: Key In Vivo Experimental Methodologies

To ensure scientific integrity, protocols must be detailed, reproducible, and self-validating. Below are representative, in-depth protocols for assessing the pharmacodynamic and pharmacokinetic properties of this compound.

Protocol: Assessing Cognitive Enhancement in a Scopolamine-Induced Deficit Model

This protocol details the use of the eight-arm radial maze to assess this compound's effect on spatial working memory in rats, a widely accepted paradigm for screening nootropic agents.[6][18]

Objective: To determine if this compound can reverse the spatial memory impairment induced by the cholinergic antagonist scopolamine.

Methodology:

-

Animal Habituation & Training (7-10 days):

-

Male Wistar rats (250-300g) are habituated to the testing room and handling for 3 days.

-

Rats are food-restricted to 85-90% of their free-feeding body weight to ensure motivation.

-

For 4-7 days, rats are trained on the radial arm maze. Each of the eight arms is baited with a food reward. A trial begins by placing the rat in the central platform and allowing it to explore the maze for 10 minutes or until all baits are consumed.

-

Training is complete when a rat makes fewer than two re-entry errors (visiting an already-baited arm) for two consecutive days.

-

-

Drug Administration & Testing (4 Groups):

-

Group 1 (Vehicle Control): Administered vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) 60 minutes before the trial, and saline intraperitoneally (i.p.) 30 minutes before the trial.

-

Group 2 (Scopolamine Challenge): Administered vehicle (p.o.) 60 minutes prior and scopolamine (0.5 mg/kg, i.p.) 30 minutes prior. This is the causality step: scopolamine induces a predictable cholinergic deficit, creating the amnesic model.

-

Group 3 (this compound Treatment): Administered this compound (10 mg/kg, p.o.) 60 minutes prior and scopolamine (0.5 mg/kg, i.p.) 30 minutes prior.

-

Group 4 (this compound Alone): Administered this compound (10 mg/kg, p.o.) 60 minutes prior and saline (i.p.) 30 minutes prior.

-

-

Behavioral Assessment:

-

Each rat is placed in the center of the maze, and the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an arm that was never baited, if applicable) is recorded over a 10-minute period.

-

The latency to consume all rewards is also measured.

-

-

Data Analysis:

-

The number of errors between groups is compared using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A significant reduction in errors in Group 3 compared to Group 2 indicates that this compound reversed the scopolamine-induced deficit.

-

Workflow Visualization: Behavioral Assay

Caption: Workflow for a preclinical cognitive enhancement study.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for determining key PK parameters of this compound following IV and PO administration.[17][19]

Objective: To determine the half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%) of this compound.

Methodology:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are used. For the IV group, a catheter is surgically implanted in the jugular vein 24-48 hours prior to the study to allow for dosing and blood sampling.

-

Animals are fasted overnight before dosing but have free access to water.

-

-

Dosing and Administration (2 Cohorts):

-

Cohort 1 (IV Administration): this compound is formulated in a sterile, isotonic solution (e.g., saline with a solubilizing agent like cyclodextrin). A single bolus dose (e.g., 2 mg/kg) is administered via the jugular vein cannula. The choice of an IV dose must be low enough to be non-toxic but high enough for quantification.[20]

-

Cohort 2 (PO Administration): this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A single dose (e.g., 10 mg/kg) is administered via oral gavage.

-

-

Serial Blood Sampling:

-

For the IV cohort, blood samples (~150 µL) are collected from the cannula at pre-dose, and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

For the PO cohort, blood samples are collected at pre-dose, and at 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and then centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

-

Plasma is transferred to new tubes and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed to quantify the concentration of this compound in the plasma samples. This method must be sensitive, specific, and reproducible.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Key parameters (AUC, Cmax, Tmax, t½, Clearance) are calculated.

-

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Workflow Visualization: Pharmacokinetic Study

Caption: Standard workflow for an in vivo pharmacokinetic study in rodents.

Conclusion

This compound presents a compelling profile as a nootropic agent, distinguished by its multi-modal mechanism of action that enhances both cholinergic and glutamatergic neurotransmission while offering neuroprotective benefits. Preclinical in vivo data robustly support its efficacy in reversing cognitive deficits in established animal models. While its definitive pharmacokinetic profile requires further elucidation through rigorous studies as outlined in this guide, its demonstrated CNS penetration and efficacy at moderate oral doses suggest favorable properties for further development. The experimental frameworks provided herein offer a self-validating system for researchers to expand upon the existing knowledge base and fully characterize the therapeutic potential of this compound.

References

- Benchchem. (n.d.). This compound Fumarate: A Technical Guide to Receptor Binding and Mechanism of Action. Benchchem.